molecular formula C11H16ClNO B2783727 (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride CAS No. 1821669-94-6

(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride

Cat. No.: B2783727
CAS No.: 1821669-94-6
M. Wt: 213.71
InChI Key: XSPPNNAYDXPDJO-QLSWKGBWSA-N
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Description

(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a morpholine derivative, characterized by the presence of a methyl group at the second position and a phenyl group at the fifth position of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methylmorpholine with benzaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs catalytic hydrogenation techniques and advanced purification methods to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-Methyl-2-phenylmorpholine: A closely related compound with similar structural features.

    N-Methylmorpholine: Another morpholine derivative with different substituents.

    Phenylmorpholine: Lacks the methyl group present in (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,5S)-2-methyl-5-phenylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPPNNAYDXPDJO-QLSWKGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CO1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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